Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol
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Overview
Description
Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol is a chemical compound that combines the properties of acetic acid and a chlorinated acenaphthylene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism by which acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in various chemical processes.
2-chloroacenaphthene: A chlorinated derivative of acenaphthene with similar structural features.
1,2-dihydroacenaphthylen-1-ol: A related compound with a hydroxyl group instead of an acetic acid moiety.
Uniqueness
Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol is unique due to its combination of acetic acid and chlorinated acenaphthylene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
66849-17-0 |
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Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H9ClO.C2H4O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;1-2(3)4/h1-6,11-12,14H;1H3,(H,3,4) |
InChI Key |
HIUQVEBDHQJXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)O |
Origin of Product |
United States |
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